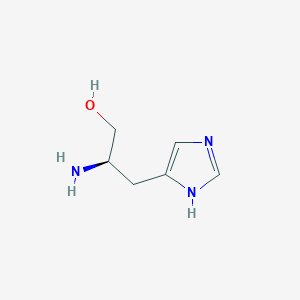

d-Histidinol

Description

Historical Perspectives on Histidinol (B1595749) in Biochemical Research

The investigation of histidine biosynthesis dates back to the mid-20th century, with early studies focusing on identifying the precursors and enzymatic steps involved. The discovery of histidinol as a precursor to histidine was a pivotal moment in understanding this metabolic pathway. acs.org Research on microorganisms like Escherichia coli and Neurospora crassa was instrumental in elucidating the series of reactions that convert phosphoribosyl pyrophosphate (PRPP) into histidine. wikipedia.org These foundational studies not only mapped out the pathway but also contributed to broader concepts in molecular biology, such as the operon hypothesis and feedback inhibition of metabolic pathways. pnas.org The enzyme responsible for the final steps, L-histidinol dehydrogenase, which converts L-histidinol to L-histidine, has been a particular focus of research. pnas.orgontosight.ai

Stereochemical Considerations: The Role of d- and l-Histidinol in Biological Systems

Stereochemistry plays a critical role in the biological activity of molecules. In the context of histidinol, the naturally occurring and biologically active form in the histidine biosynthesis pathway is L-histidinol. pnas.orgresearchgate.net The enzymes in this pathway, such as L-histidinol dehydrogenase, are stereospecific, meaning they exclusively recognize and act upon the L-isomer. pnas.orgontosight.ai

While L-histidinol is the direct precursor to L-histidine, the d-isomer, d-histidinol, is not an intermediate in this primary metabolic route. However, the study of different stereoisomers, including d-histidinol, can be valuable. For instance, L-histidinol has been investigated for its ability to enhance the effectiveness of certain cancer drugs. Such research underscores the importance of stereochemistry in designing and understanding the effects of biologically active compounds.

Overview of Histidine Biosynthesis Pathways and the Position of Histidinol

The biosynthesis of histidine is a complex, multi-step process found in bacteria, archaea, fungi, and plants, but it is absent in mammals, making it a target for antimicrobial agents. pnas.orgresearchgate.netresearchgate.net

General Pathway in Prokaryotes, Fungi, and Plants

The histidine biosynthetic pathway consists of ten enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. wikipedia.orgpnas.org

Key Steps Leading to Histidinol:

Condensation: The pathway begins with the condensation of ATP and PRPP, catalyzed by ATP-phosphoribosyltransferase. wikipedia.org

Series of Transformations: A series of enzymatic reactions follows, modifying the initial product through several intermediates. wikipedia.org

Formation of L-histidinol-phosphate: The compound imidazole (B134444) acetol-phosphate is eventually converted to L-histidinol-phosphate. wikipedia.org

Dephosphorylation: L-histidinol-phosphate is then dephosphorylated by histidinol-phosphate phosphatase to yield L-histidinol. bioone.orgnih.gov

L-histidinol occupies a crucial position as the penultimate intermediate in the pathway. wikipedia.org The final two steps involve the oxidation of L-histidinol to L-histidinaldehyde and then to L-histidine, both catalyzed by the enzyme L-histidinol dehydrogenase (HDH). pnas.orgontosight.aiebi.ac.uk This bifunctional enzyme ensures the efficient conversion of the alcohol (L-histidinol) to the final amino acid (L-histidine). pnas.org

Essentiality of Histidine Biosynthesis in Microorganisms and Plants

The histidine biosynthesis pathway is vital for the survival of many microorganisms and plants as they cannot acquire this essential amino acid from their environment. researchgate.net The inability to synthesize histidine leads to growth inhibition and, in the case of pathogenic microbes, can result in reduced virulence. acs.org For example, inhibition of the histidinol-phosphatase gene in fungi has been shown to decrease their pathogenicity. hku.hkgoogle.com

This essentiality makes the enzymes of the histidine pathway, including histidinol dehydrogenase, attractive targets for the development of herbicides and antimicrobial agents like bactericides and fungicides. researchgate.netacs.org Since this pathway is absent in humans, inhibitors targeting these enzymes can be selective, minimizing potential side effects. researchgate.netacs.org

| Stage of Histidine Biosynthesis | Precursor | Product | Key Enzyme(s) |

| Initial Condensation | ATP, PRPP | Phosphoribosyl-ATP | ATP-phosphoribosyltransferase |

| Intermediate Steps | Phosphoribosyl-ATP | Imidazole acetol-phosphate | Multiple enzymes |

| Formation of Histidinol-Phosphate | Imidazole acetol-phosphate | L-histidinol-phosphate | Histidinol-phosphate aminotransferase |

| Dephosphorylation | L-histidinol-phosphate | L-histidinol | Histidinol-phosphate phosphatase |

| Final Oxidation Steps | L-histidinol | L-histidine | L-histidinol dehydrogenase |

Structure

3D Structure

Properties

CAS No. |

70142-15-3 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m1/s1 |

InChI Key |

ZQISRDCJNBUVMM-RXMQYKEDSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](CO)N |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N |

Origin of Product |

United States |

Enzymology and Reaction Mechanisms Involving Histidinol

L-Histidinol Phosphate (B84403) Phosphatase (HolPase / HPP) Catalysis

The core function of L-Histidinol Phosphate Phosphatase (HolPase) is to catalyze the hydrolysis of the phosphoester bond in L-histidinol phosphate. nih.govgoogle.com This enzymatic reaction involves the removal of an inorganic phosphate group (Pi) from the substrate, L-histidinol phosphate, yielding the alcohol product, L-histidinol. researchgate.net The reaction can be summarized as: L-histidinol phosphate + H₂O → L-histidinol + orthophosphate. google.comsystemsbiology.net This dephosphorylation is a crucial step for providing the direct precursor needed for the final two-step oxidation to L-histidine, which is catalyzed by the enzyme histidinol (B1595749) dehydrogenase. asm.org HolPases from different superfamilies accomplish this same fundamental reaction, despite variations in their structure and catalytic mechanisms. uni-regensburg.de For instance, the enzyme can be monofunctional, as seen in organisms like Bacillus subtilis and Corynebacterium glutamicum, or part of a bifunctional enzyme, as in Escherichia coli, where it is fused with imidazole (B134444) glycerol-phosphate dehydratase activity. asm.orgasm.org

The identification of the gene encoding HolPase has been a challenge in several organisms due to the enzyme's evolutionary diversity. uni-regensburg.de In the human pathogen Mycobacterium tuberculosis, the enzyme responsible for HolPase activity was identified as the protein encoded by the Rv3137 gene. nih.govnih.govresearchgate.net This enzyme, also known as Mtb HolPase or HisN, belongs to the inositol (B14025) monophosphatase (IMPase) family. nih.govnih.govuniprot.org Structural and biochemical analyses confirmed that Rv3137 specifically dephosphorylates histidinol phosphate. nih.govresearchgate.net Its identification filled a missing link in the essential histidine biosynthesis pathway of M. tuberculosis. nih.govresearchgate.net The Rv3137 gene product is a monofunctional enzyme. nih.gov

In the plant kingdom, the HolPase in Arabidopsis thaliana also belongs to the IMPase-like family. researchgate.net Specifically, the protein IMPL2 (myoinositol monophosphatase-like2), encoded by the gene At4g39120, was identified as having histidinol-phosphate phosphatase activity and is considered the HISN7 gene product. researchgate.net Heterologous expression of IMPL2 was able to rescue a hisN mutant of Streptomyces coelicolor. researchgate.net Like its mycobacterial counterpart, the plant-type HolPase shares no significant homology with the previously known HolPase superfamilies found in other prokaryotes. researchgate.netosti.gov Characterization of the Arabidopsis enzyme revealed that it is targeted to the plastid, the site of histidine biosynthesis in plants, and that it is essential, as its absence leads to embryonic lethality. researchgate.net

The catalytic activity of HolPase is critically dependent on divalent metal ions, although the specific metal preference can vary between enzymes from different species and superfamilies. nih.govnih.govnih.gov

In Mycobacterium tuberculosis, the HolPase (Rv3137) utilizes a unique multi-zinc-assisted mechanism for substrate binding and catalysis. nih.govnih.govresearchgate.net The crystal structure of Mtb HolPase revealed a trinuclear metal center in the active site, where Zn²⁺ ions play a cocatalytic role. nih.govrcsb.org

The HolPase from Lactococcus lactis, a member of the PHP family, was found to be active with a mixture of iron and zinc, but its catalytic efficiency improved by two orders of magnitude when expressed in iron-free conditions, resulting in an enzyme containing zinc and manganese. nih.gov This highlights the influence of metal ion composition on catalytic power.

In Corynebacterium glutamicum, the IMPase-like HolPase HisN shows a distinct preference for Mg²⁺. nih.gov Its activity with Co²⁺ and Mn²⁺ was only 20% and 11%, respectively, of that observed with Mg²⁺. nih.gov In contrast, another protein in the same organism with secondary HolPase activity, Cg0911, was less specific, retaining 78% of its maximal activity with Mn²⁺. nih.gov Neither enzyme showed detectable activity with Zn²⁺. nih.gov Similarly, the plant HolPase from Medicago truncatula requires Mg²⁺ for its enzymatic reaction. osti.gov

| Organism | Enzyme (Family) | Primary Metal Ion(s) | Other Activating Ions | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Rv3137 (IMPase) | Zn²⁺ | N/A (Multi-zinc center) | nih.govnih.gov |

| Lactococcus lactis | HPP (PHP) | Zn²⁺, Mn²⁺ | Fe²⁺ | nih.gov |

| Corynebacterium glutamicum | HisN (IMPase) | Mg²⁺ | Co²⁺, Mn²⁺ | nih.gov |

| Medicago truncatula | MtHPP (IMPase) | Mg²⁺ | N/A | osti.gov |

The three-dimensional structures of HolPase enzymes have provided significant insights into how they recognize their substrate, L-histidinol phosphate, and facilitate product release. nih.gov In the dimeric Mtb HolPase, the active site is located between the N-terminal and C-terminal domains of each monomer. nih.gov A key finding was the discovery of a shared product-exit channel at the dimer interface, suggesting a coordinated process of product release from the two catalytic sites. nih.govresearchgate.netresearchgate.net Substrate binding is mediated by the cocatalytic zinc ions in the active site. nih.gov

In plant-type HolPases, such as the one from Medicago truncatula (MtHPP), the enzyme is also a dimer. osti.gov Structural studies show that the N-terminal domain contains the primary catalytic residues, while the C-terminal domain is responsible for substrate specificity, allowing the enzyme to distinguish between L-histidinol phosphate and other potential substrates like myo-inositol-1-phosphate. osti.gov A conserved aspartate residue (Asp246 in MtHPP) is a key structural feature for specific binding of the L-histidinol phosphate substrate. researchgate.netosti.gov

For the PHP family of HolPases, represented by the enzyme from Lactococcus lactis, the structure features a distorted (β/α)₇-barrel fold with a trinuclear metal center. nih.govacs.org X-ray crystal structures with the substrate (L-histidinol phosphate) and products (L-histidinol and arsenate, a phosphate analog) bound in the active site have helped to identify the specific structural elements required for catalysis and substrate recognition within this enzyme family. nih.govacs.org

Kinetic studies of HolPase from various organisms have quantified their efficiency and affinity for the L-histidinol phosphate substrate. The catalytic efficiency (kcat/Km) and Michaelis constant (Km) provide a basis for comparing these enzymes.

For example, the HolPase from Thermococcus onnurineus, a member of the DDDD superfamily, exhibits high specificity for L-histidinol phosphate, with a Km value an order of magnitude lower than for other tested substrates like AMP. asm.org The catalytic efficiency for L-histidinol phosphate was two to three orders of magnitude greater than for other substrates, confirming it as the primary physiological substrate. asm.org The HolPase from Lactococcus lactis (PHP family) initially showed a catalytic efficiency of ~10³ M⁻¹s⁻¹, which improved 100-fold when the metal composition was optimized to zinc and manganese. nih.gov The IMPase-like HolPase from Corynebacterium glutamicum (HisN) has a Km for L-histidinol phosphate of 22 µM and a kcat of 1.7 s⁻¹. nih.gov

The essential nature of HolPase in pathogens like M. tuberculosis makes it an attractive target for inhibitors. nih.govnih.gov Target-based screening against Mtb HolPase has successfully identified several small-molecule inhibitors of the enzyme, providing potential starting points for the development of new anti-tuberculosis drugs. nih.govnih.govresearchgate.net

| Organism | Enzyme Family | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Thermococcus onnurineus | DDDD | 150 | 120 | 8.0 x 10⁵ | asm.org |

| Lactococcus lactis (Zn²⁺/Mn²⁺) | PHP | - | - | ~1.0 x 10⁵ | nih.gov |

| Corynebacterium glutamicum (HisN) | IMPase | 22 | 1.7 | 7.7 x 10⁴ | nih.gov |

| Pseudomonas aeruginosa (paHisN) | HAD-like | 18 | - | - | nih.gov |

Mechanistic Studies of HolPase Activity

Structural Determinants of Substrate Binding and Product Release

L-Histidinol Dehydrogenase (HisD / HDH) Catalysis

L-Histidinol Dehydrogenase (HisD or HDH) is a key enzyme that catalyzes the final two steps in the biosynthetic pathway of L-histidine in bacteria, fungi, and plants. nih.govresearchgate.netpnas.org This pathway is absent in mammals, making HisD a potential target for the development of new antibacterial agents and herbicides. researchgate.netacs.org The enzyme typically functions as a homodimer and requires a zinc ion (Zn²⁺) for its activity. nih.govpnas.org

Sequential Oxidation of L-Histidinol to L-Histidine via L-Histidinaldehyde Intermediate

HisD catalyzes a four-electron oxidation, converting L-histidinol into L-histidine. wikipedia.org This transformation occurs through a two-step sequential oxidation process. nih.govwikigenes.org In the first step, L-histidinol is oxidized to an aldehyde intermediate, L-histidinaldehyde. nih.govmdpi.com Subsequently, in the second step, this intermediate is further oxidized to form the final product, L-histidine. nih.govmdpi.com A notable feature of this catalytic process is that the L-histidinaldehyde intermediate is tightly bound to the enzyme and is not released into the solution. nih.gov It is channeled directly to the second oxidation step, ensuring an efficient conversion. nih.gov

| Reaction Step | Substrate | Intermediate/Product | Description |

| Step 1 | L-Histidinol | L-Histidinaldehyde | The alcohol group of L-histidinol is oxidized to an aldehyde. nih.gov |

| Step 2 | L-Histidinaldehyde | L-Histidine | The intermediate aldehyde is oxidized to a carboxylic acid, forming L-histidine. nih.gov |

Bifunctional Nature of Histidinol Dehydrogenase

The ability of a single enzyme, HisD, to catalyze two distinct oxidative reactions—the conversion of an alcohol to an aldehyde and then the aldehyde to a carboxylic acid—demonstrates its bifunctional nature. nih.govresearchgate.netmdpi.com This bifunctionality is a common characteristic of the enzyme across various species. mdpi.com In organisms like Escherichia coli and Salmonella typhimurium, HisD is a single polypeptide chain that performs both catalytic functions. wikipedia.orgwikigenes.org This contrasts with other metabolic pathways where sequential reactions are often catalyzed by separate enzymes. The bifunctional activity of HisD contributes to the efficiency of the histidine biosynthetic pathway. mdpi.com

Detailed Enzymatic Mechanism and Active Site Characterization

The active site of HisD is located at the interface of the two monomers that form the dimeric enzyme. acs.org It contains the substrate-binding pocket and the NAD⁺ binding groove. acs.org A zinc ion (Zn²⁺) is essential for the enzyme's activity; it correctly positions the substrate for catalysis but does not directly participate in the chemical reaction itself. nih.govpnas.org

Structural and mutagenesis studies have identified several key amino acid residues that are critical for catalysis. nih.govpnas.org In E. coli HisD, His-327 and Glu-326 are central to the reaction mechanism. nih.govpnas.orgresearchgate.net

His-327 acts as a general base in the first step, abstracting a proton from the hydroxyl group of L-histidinol, which facilitates the first hydride transfer to NAD⁺. ebi.ac.ukpnas.org In the second step, after being protonated, it acts as a general acid, donating a proton to the aldehyde's oxygen atom. wikipedia.orgebi.ac.uk It then functions as a base again to enable the second hydride transfer. rsc.org

Glu-326 functions as a base to activate a water molecule. pnas.orgresearchgate.net This activated water molecule then attacks the carbonyl carbon of the L-histidinaldehyde intermediate, forming a gem-diol intermediate. pnas.orgrsc.org

A Cysteine (Cys) residue has also been implicated in the catalytic mechanism of the second oxidative step, though the roles of His-327 and Glu-326 are more clearly defined in recent structural studies. wikipedia.org

| Residue | Organism (Example) | Role in Catalysis |

| His-327 | Escherichia coli | Acts as a general acid-base catalyst. nih.govebi.ac.ukpnas.org |

| Glu-326 | Escherichia coli | Activates a water molecule for nucleophilic attack. nih.govpnas.orgpnas.org |

| Cys | General | Implicated in the second oxidation step. wikipedia.org |

The stereochemistry of the hydride transfer from the substrate to the NAD⁺ cofactor has been determined. pnas.org For both steps of the reaction catalyzed by HisD, the hydride is transferred to the pro-R face of the nicotinamide (B372718) ring of NAD⁺. pnas.orgalljournals.cn This results in the formation of pro-R-NADH. This specific stereochemistry is a conserved feature of the enzyme's mechanism. alljournals.cn

Kinetic Mechanism Studies (e.g., Bi-Uni Uni-Bi Ping-Pong Mechanism)

The enzymatic conversion of L-histidinol to L-histidine is catalyzed by L-histidinol dehydrogenase (HisD), a bifunctional enzyme that performs a four-electron oxidation. This process involves two sequential, NAD⁺-dependent oxidation steps with L-histidinaldehyde as a tightly bound intermediate. nih.govnih.gov Extensive steady-state kinetic studies on HisD from various organisms, including Salmonella typhimurium, Mycobacterium tuberculosis, and cabbage, have consistently shown that the reaction follows a Bi-Uni Uni-Bi Ping-Pong mechanism. nih.govresearchgate.netbioone.orgnih.govportlandpress.comualberta.caunesp.br

This kinetic model is characterized by an ordered sequence of substrate binding and product release. nih.govnih.gov The reaction initiates with the binding of the first substrate, L-histidinol, to the enzyme. nih.govresearchgate.netnih.gov This is followed by the binding of the first molecule of the coenzyme NAD⁺. nih.govnih.gov The enzyme then catalyzes the oxidation of histidinol to the intermediate L-histidinaldehyde, releasing the first product, NADH. The L-histidinaldehyde intermediate is not released from the enzyme during catalysis. nih.govnih.govbioone.org Subsequently, a second molecule of NAD⁺ binds to the enzyme-intermediate complex. researchgate.net This leads to the oxidation of L-histidinaldehyde to L-histidine, with the concomitant release of the second NADH molecule. The final step in the sequence is the dissociation of the final product, L-histidine, from the enzyme. nih.govnih.gov

The proposed reaction scheme is as follows:

E + Histidinol ⇌ E-Histidinol

E-Histidinol + NAD⁺ ⇌ E-Histidinol-NAD⁺

E-Histidinol-NAD⁺ → E-Histidinaldehyde-NADH

E-Histidinaldehyde-NADH → E-Histidinaldehyde + NADH

E-Histidinaldehyde + NAD⁺ ⇌ E-Histidinaldehyde-NAD⁺

E-Histidinaldehyde-NAD⁺ → E-Histidine-NADH

E-Histidine-NADH → E-Histidine + NADH

E-Histidine → E + Histidine

Kinetic analyses have determined several constants for the HisD enzyme from different sources. For the enzyme from Salmonella typhimurium, the Michaelis constant (Km) for histidinol was found to be between 14 µM and 16 µM, and for NAD⁺, it was approximately 0.7 mM to 1 mM. nih.govportlandpress.com For the Mycobacterium tuberculosis HisD, the Km for L-histidinol is 4.9 µM and for NAD⁺ is 1.4 mM, with a kcat of 1.45 s⁻¹ for L-histidinol. uniprot.org The weak binding of NAD⁺ is thought to facilitate a rapid exchange at the active site. nih.gov

Kinetic Constants for Histidinol Dehydrogenase (HisD)

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Salmonella typhimurium | L-Histidinol | 16 ± 3 | N/A | nih.gov |

| Salmonella typhimurium | NAD⁺ | 1000 ± 300 | N/A | nih.gov |

| Salmonella typhimurium | L-Histidinol | 14 | N/A | portlandpress.com |

| Salmonella typhimurium | NAD⁺ | 700 | N/A | portlandpress.com |

| Mycobacterium tuberculosis | L-Histidinol | 4.9 | 1.45 | uniprot.org |

| Mycobacterium tuberculosis | NAD⁺ | 1400 | N/A | uniprot.org |

Effect of Product Inhibition on Enzyme Kinetics

Product inhibition studies are a cornerstone in elucidating enzyme kinetic mechanisms, and they have been instrumental in confirming the Bi-Uni Uni-Bi Ping-Pong mechanism for histidinol dehydrogenase. nih.govnih.govualberta.ca In this type of inhibition, the products of the reaction bind to the enzyme and impede its catalytic activity. numberanalytics.comwikipedia.org For the HisD-catalyzed reaction, the products are NADH and L-histidine.

Studies of the S. typhimurium and cabbage enzymes revealed specific inhibition patterns that align with the proposed ordered mechanism. nih.govnih.gov L-histidine, the final product released, acts as an inhibitor. nih.gov Its inhibition pattern helps to establish the order of product dissociation. The determination that histidine is the last product to dissociate from the enzyme was a key finding from these product inhibition studies. nih.govnih.gov For the S. typhimurium enzyme, the inhibition constant (Ki) for histidine was determined to be 2.1 ± 0.5 mM. nih.gov

The other product, NADH, also functions as an inhibitor. portlandpress.com When the reaction is studied in the presence of NADH, it results in non-linear behavior in double-reciprocal plots where the concentration of NAD⁺ is varied. portlandpress.com This non-linearity is a classic indicator of a Ping-Pong mechanism, as the inhibitor (NADH) establishes a reversible connection between the two points in the reaction sequence where the substrate (NAD⁺) binds. portlandpress.com The Ki for NADH for the S. typhimurium enzyme was found to be 0.3 ± 0.07 mM. nih.gov These distinct patterns of product inhibition by both histidine and NADH provide strong evidence supporting the Bi-Uni Uni-Bi reaction pathway. nih.govportlandpress.com

Product Inhibition Constants for S. typhimurium Histidinol Dehydrogenase

| Inhibitor (Product) | Ki (mM) | Reference |

|---|---|---|

| L-Histidine | 2.1 ± 0.5 | nih.gov |

| NADH | 0.3 ± 0.07 | nih.gov |

Role of Metal Ions (Zn²⁺, Mn²⁺, Cd²⁺) in HisD Activity and Structure

Histidinol dehydrogenase (HisD) is a metalloenzyme, and its catalytic activity is critically dependent on the presence of a divalent metal ion. nih.govresearchgate.net Structural and biochemical studies have identified zinc (Zn²⁺) as the native and essential metal cofactor for HisD from a wide range of organisms, including E. coli, S. typhimurium, and M. tuberculosis. nih.govresearchgate.netuniprot.org The enzyme typically exists as a homodimer, with each monomer binding one Zn²⁺ ion. nih.gov The removal of this metal ion, either through chelation or denaturation, results in a complete loss of enzymatic activity, which can be restored upon the re-addition of the metal. uniprot.org

The role of the Zn²⁺ ion is primarily structural, playing a crucial part in the correct positioning of the substrate, L-histidinol, within the active site. nih.gov X-ray crystallography of E. coli HisD has shown that the Zn²⁺ ion is located in a deep pocket at the dimer interface and coordinates with several amino acid residues. nih.gov In the molecular model of M. tuberculosis HisD, the Zn²⁺ ion is coordinated by Gln267, His270, Asp369, and His428. researchgate.net This coordination orients the histidinol substrate such that its reactive carbon and hydroxyl group are properly presented for the hydride transfer to NAD⁺. nih.gov

While Zn²⁺ is the physiologically relevant metal ion, studies have shown that it can be substituted by other divalent cations, such as manganese (Mn²⁺) and cadmium (Cd²⁺), which can also yield a catalytically active enzyme. nih.gov Although the M. tuberculosis enzyme is metal-dependent, it remains uncertain whether Zn²⁺ or Mn²⁺ is the preferred metal ion for this specific species. researchgate.net The ability of other metal ions to substitute for zinc highlights the structural rather than directly catalytic role of the metal, which is to organize the active site for efficient catalysis. nih.gov

Role of Metal Ions in Histidinol Dehydrogenase (HisD)

| Metal Ion | Role/Effect | Reference |

|---|---|---|

| Zn²⁺ | Essential for catalytic activity; plays a crucial structural role in positioning the substrate in the active site. nih.gov Binds one ion per monomer. nih.gov | nih.govresearchgate.netuniprot.org |

| Mn²⁺ | Can substitute for Zn²⁺ to form an active enzyme. nih.gov It is uncertain if it is the preferred ion for M. tuberculosis HisD. researchgate.net | nih.govresearchgate.net |

| Cd²⁺ | Can replace Zn²⁺ in forming an active enzyme. nih.gov | nih.gov |

Structural Biology of Histidinol Modifying Enzymes

X-ray Crystallographic Studies of Histidinol (B1595749) Dehydrogenase (HisD)

L-histidinol dehydrogenase (HisD) is a bifunctional enzyme that catalyzes the final two steps in L-histidine biosynthesis: the sequential NAD⁺-dependent oxidation of L-histidinol to L-histidinaldehyde, and then to L-histidine. nih.gov The intermediate, L-histidinaldehyde, is not released from the enzyme during catalysis. nih.gov

Crystal Structures of Apo-HisD and Ligand-Bound Complexes (e.g., with Substrate, NAD⁺, Inhibitors)

The three-dimensional structures of HisD from Escherichia coli have been determined in various forms, including the apo state (unbound) and in complex with its substrate (L-histidinol), cofactor (NAD⁺), and a required Zn²⁺ ion. nih.govresearchgate.net These structures have been resolved to high resolutions, with the best being 1.7 Å. nih.govresearchgate.netrcsb.org The crystallographic data provide a detailed snapshot of the enzyme at different stages of its catalytic cycle. For instance, the structure of HisD complexed with L-histidinol, Zn²⁺, and NAD⁺ clearly identifies the active site's location. nih.gov Additionally, structures of a mutated form of HisD from Brucella suis have been solved in both an unbound state and in complex with a nanomolar inhibitor, offering a basis for rational drug design. researchgate.net A molecular homology model for Mycobacterium tuberculosis HisD has also been constructed based on the E. coli structure. researchgate.net

| PDB ID | Organism | Description | Resolution (Å) |

| 1KAE | Escherichia coli | HisD complexed with L-histidinol, Zn²⁺, and NAD⁺ | 1.70 |

| 1K75 | Escherichia coli | Apo-HisD | 2.00 |

Analysis of Homodimeric Architecture and Domain Organization

HisD functions as a homodimer, with each monomer being composed of four distinct domains. nih.govresearchgate.netrcsb.org The dimerization is extensive, with an intertwined architecture that may result from domain swapping, where a structural element of one monomer extends into the other. researchgate.netnih.govresearchgate.net This arrangement is crucial for forming the active sites, which are located at the interface between the two monomers. nih.govrcsb.orgresearchgate.net Two of the four domains in each monomer exhibit a similar, incomplete Rossmann fold, which suggests an ancient gene duplication event in the evolution of this enzyme. nih.govresearchgate.netnih.gov While both domains have this fold, only one has retained the ability to bind the NAD⁺ cofactor, whereas the other has evolved to bind the Zn²⁺ ion and the substrate. nih.gov

Elucidation of NAD⁺ Binding Modes and Conformational Changes

The binding of the cofactor NAD⁺ to HisD has been a subject of detailed structural analysis. NAD⁺ binds to one of the Rossmann-fold domains in a manner that is distinct from what has been observed in other proteins with this fold. nih.govrcsb.orgnih.gov The binding of NAD⁺ is noted to be weak, which is thought to be necessary for a rapid exchange at the active site during the two-step oxidation process. nih.gov Studies on HisD from Medicago truncatula have visualized the structural rearrangements that are required for NAD⁺ to bind, and the resulting complex shows the cofactor positioned to accept a hydride from the substrate. nih.gov The kinetic mechanism is a Bi-Uni-Uni-Bi ping-pong type, where histidinol binds first, as NAD⁺ cannot bind to the free enzyme. researchgate.net

Structural Basis of Active Site Formation and Catalytic Residue Arrangement

The active site of HisD is formed by residues from both monomers of the homodimer. nih.govrcsb.org A crucial component of the active site is a Zn²⁺ ion, which is essential for enzymatic activity and plays a key role in binding the substrate, L-histidinol. nih.govresearchgate.netrcsb.org However, the zinc ion is not directly involved in the catalytic steps. nih.govrcsb.org The catalytic mechanism involves acid-base catalysis, with specific residues playing critical roles. In E. coli HisD, His-327 acts as a general base, abstracting a proton from the hydroxyl group of histidinol. nih.govebi.ac.uk Subsequently, Glu-326 activates a water molecule for nucleophilic attack on the aldehyde intermediate. nih.govebi.ac.uk The structure of the enzyme with bound substrate and cofactor has allowed for the precise assignment of these catalytic roles. nih.gov

Structural Analysis of Histidinol Phosphate (B84403) Phosphatase (HPP)

Histidinol phosphate phosphatase (HPP) catalyzes the dephosphorylation of histidinol phosphate to produce histidinol, the penultimate step in histidine biosynthesis. uni-regensburg.de Interestingly, while the histidine biosynthesis pathway is highly conserved, the HPP enzymes are not. They have evolved from at least three different enzyme superfamilies, indicating that HPP may be evolutionarily younger than the other enzymes in the pathway. uni-regensburg.de

Crystal Structures of HPP from Diverse Organisms and Substrate Complexes

The structural diversity of HPP is evident from the crystal structures determined from various organisms. uni-regensburg.de These enzymes belong to different superfamilies and exhibit distinct folds. uni-regensburg.de

HAD Superfamily: The HPP from E. coli (ecHisB-N) is part of the haloacid dehalogenase (HAD) superfamily and displays a Rossmann fold. uni-regensburg.de

PHP Superfamily: The HPP from Lactococcus lactis belongs to the polymerase and histidinol phosphatase (PHP) superfamily and has a (βα)₇-barrel fold. uni-regensburg.de Members of the PHP family have active sites with a trinuclear metal center. mdpi.com

IMP Superfamily: HPPs from Mycobacterium tuberculosis and Medicago truncatula are members of the inositol (B14025) monophosphatase (IMP) superfamily and adopt an αβαβα-sandwich structure. uni-regensburg.de

The crystal structure of HPP from Mycobacterium tuberculosis has been determined in both its apo form and in a holo-complex with bound substrate. nih.gov These structures reveal a unique mode of substrate binding facilitated by cocatalytic Zn²⁺ ions and show that while each monomer in the functional dimer has its own catalytic site, they share a common product-exit channel at the dimer interface. nih.govresearchgate.net The enzyme-substrate complex structures have captured both pre- and post-reaction states, providing valuable insights into the catalytic mechanism. nih.gov

| Enzyme Source | Superfamily | Fold | PDB ID (example) |

| Escherichia coli | HAD | Rossmann fold | 2FPU |

| Lactococcus lactis | PHP | (βα)₇-barrel | 4GC3 |

| Mycobacterium tuberculosis | IMP | αβαβα-sandwich | 5YHT |

| Medicago truncatula | IMP | αβαβα-sandwich | 5EQ9 |

Complementary Structural Techniques

While X-ray crystallography provides high-resolution static snapshots of enzyme structures, a comprehensive understanding of enzyme-substrate interactions involving d-Histidinol requires complementary techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer dynamic and energetic insights into these interactions, which are crucial for elucidating reaction mechanisms and for the rational design of inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Enzyme-Histidinol Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution, under conditions that can mimic the physiological environment. mdpi.comfrontiersin.org It provides atomic-level information about enzyme-ligand binding, including the identification of the binding site, conformational changes upon binding, and the dynamics of the interaction. mdpi.com

A notable application of NMR in studying enzymes that interact with histidinol is the investigation of histidinol dehydrogenase (HDH). HDH catalyzes the two-step oxidation of L-histidinol to L-histidine and contains a catalytic Zn(II) ion in each subunit. nih.gov In a study on cabbage HDH, the native Zn(II) ion was substituted with the NMR-active isotope ¹¹³Cd(II) without loss of catalytic activity. nih.gov The ¹¹³Cd NMR chemical shift is highly sensitive to the coordination environment of the metal ion.

The binding of the substrate L-histidinol and various inhibitors (such as imidazole (B134444) and histamine) to the ¹¹³Cd-substituted HDH caused significant shifts in the ¹¹³Cd NMR resonance signal. nih.gov These chemical shift perturbations confirmed that the substrate and inhibitors interact directly with the metal ion in the catalytic site. nih.gov This study demonstrates how NMR can directly probe the active site of a metalloenzyme during its interaction with histidinol, providing crucial evidence for the role of the metal ion in the catalytic mechanism. nih.gov

Molecular Docking and Computational Modeling of Histidinol and Analogs with Enzymes

Molecular docking and other computational modeling techniques have become indispensable tools for predicting and analyzing the binding of small molecules like histidinol and its analogs to enzyme active sites. botanyjournals.comnih.gov These methods simulate the interaction between a ligand and a protein at the atomic level, providing insights into binding conformations, interaction energies, and the key residues involved in binding.

Computational studies have been extensively applied to enzymes in the histidine biosynthesis pathway. For histidinol dehydrogenase (HDH), computational modeling was used to predict the binding conformation of the intermediate L-histidinal, whose experimental structure in the active site was unknown. nih.gov By using the known structures of potent inhibitors as a template, researchers constructed a model of L-histidinal bound in the active site and validated its plausibility by examining its ability to coordinate with the catalytic Zn²⁺ ion. nih.gov Structure-based design, informed by docking analyses of known antifungal agents, has also led to the development of novel, potent inhibitors of HDH from Geotrichum candidum, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Similarly, for histidinol-phosphate aminotransferase, molecular docking has been used to screen for potential inhibitors. nih.gov Natural compounds were evaluated for their binding affinity to the enzyme's active site, with the results guiding further experimental validation. nih.gov In another study, docking calculations were performed on newly designed isoindole derivatives to assess their potential as novel HDH inhibitors. ispub.com These computational approaches not only help in understanding the specific interactions that stabilize the enzyme-ligand complex but also serve as a crucial first step in the rational design of new therapeutic agents targeting these enzymes. nih.govnih.gov

| Enzyme | Ligand(s) | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Histidinol Dehydrogenase (HDH) | L-histidinal (intermediate) | Pharmacophore mapping, energy minimization | Predicted a plausible binding conformation of the reaction intermediate, supported by comparison with known crystal structures and metal coordination geometry. | nih.gov |

| Geotrichum candidum HDH | Substrate analog inhibitors | Molecular docking (FlexX) | Docking results guided the design of two new potent inhibitors with IC₅₀ values as low as 3.17 µM. | nih.gov |

| Acinetobacter baumannii Histidinol-Phosphate Aminotransferase | Myricetin (B1677590), Morin | Molecular docking, MM-GBSA | Identified natural compounds with strong binding affinities and stable interactions, guiding experimental validation. Docking scores were -8.616 kcal/mol for myricetin and -8.082 kcal/mol for morin. | nih.gov |

| Histidinol Dehydrogenase (HDH) | Isoindole derivatives | Molecular docking (AutoDock) | Predicted good interaction between designed isoindole derivatives and the enzyme, suggesting potential as antibacterial agents. | ispub.com |

| Brucella suis HDH | Nanomolar inhibitor | Molecular Docking | Provided the first structural basis for the rational design of potent inhibitors against this anti-Brucella target. | nih.gov |

Advanced Synthetic Methodologies for D Histidinol and Its Chiral Analogs

Asymmetric Synthesis Approaches for Stereoselective Production of d-Histidinol

Asymmetric synthesis creates the desired stereocenter during the reaction sequence, starting from achiral or prochiral precursors. chiralpedia.comnumberanalytics.com While less common for d-histidinol due to the availability of d-histidine (B556032), these methods are fundamentally important in synthetic organic chemistry.

One potential asymmetric approach is the catalytic asymmetric hydrogenation of a suitable unsaturated precursor. For example, an α,β-unsaturated ester containing the imidazole (B134444) moiety could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like DiPAMP. This method can establish the stereocenter at the α-carbon with high enantioselectivity. chiralpedia.com

Another strategy involves the asymmetric addition of a nucleophile to an imidazole-containing aldehyde. For instance, the asymmetric addition of a cyanide equivalent to 4-imidazolecarboxaldehyde, catalyzed by a chiral catalyst, could generate a chiral cyanohydrin. Subsequent reduction of the nitrile and other functional group manipulations would lead to d-histidinol. The success of this approach hinges on the efficiency and enantioselectivity of the key catalyst-controlled step.

The table below summarizes a comparison of potential asymmetric strategies.

| Asymmetric Strategy | Precursor Type | Key Reaction | Chiral Source | Potential Advantages | Potential Challenges |

| Asymmetric Hydrogenation | α,β-Unsaturated Ester | C=C Hydrogenation | Chiral Metal Catalyst (e.g., Rh-DiPAMP) | High enantioselectivity, catalytic turnover. | Synthesis of precursor, catalyst cost. |

| Asymmetric Cyanohydrin Formation | Imidazole Aldehyde | Nucleophilic Addition | Chiral Lewis Base or Metal Complex | Access to versatile nitrile intermediate. | Multi-step conversion to amino alcohol. |

| Asymmetric Aminohydroxylation | Imidazole-substituted alkene | Dihydroxylation/Amination | Chiral Ligand (e.g., Sharpless ligands) | Direct introduction of amino and hydroxyl groups. | Regioselectivity and enantioselectivity control. |

Enantioselective Modifications and Derivatization of Histidinol (B1595749)

Enantioselective modifications involve reactions where one enantiomer in a racemic mixture is transformed preferentially, or a pure enantiomer is derivatized to create new chiral molecules. For histidinol, this can be achieved through kinetic resolution.

In a kinetic resolution, a racemic mixture of histidinol (containing both d- and l-enantiomers) is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. For example, an enantioselective acylation using a chiral acylating agent or an enzyme like a lipase (B570770) can selectively acylate one enantiomer (e.g., l-histidinol), leaving the unreacted d-histidinol in high enantiomeric excess. researchgate.nettcichemicals.com The acylated product can then be separated from the unreacted alcohol by standard chromatographic or extraction techniques.

Furthermore, pure d-histidinol can be derivatized to create more complex chiral structures. The hydroxyl group can be converted into other functional groups while retaining the stereochemical integrity of the α-carbon. For example, it can be converted to a leaving group (like a tosylate or a halide) and then displaced by a nucleophile to synthesize chiral amines or other C-terminal amino acid mimics. acs.org This derivatization is crucial in the field of peptidomimetics, where modifying the C-terminus can enhance a drug candidate's stability and bioavailability. acs.org

Precursors and Intermediate Derivatization in d-Histidinol Synthesis

The synthesis of d-histidinol from its primary precursor, d-histidine, involves several key intermediates whose functional groups must be carefully managed through derivatization. The choice of protecting groups is critical for a successful synthesis.

Common Precursors and Protecting Groups:

Primary Precursor: The synthesis almost invariably begins with d-histidine .

Amino Group Protection: The α-amino group is nucleophilic and must be protected to prevent it from reacting with electrophilic reagents used in subsequent steps. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with mild acid. The carboxybenzyl (Cbz) group is another option, removable by hydrogenolysis.

Imidazole Ring Protection: The imidazole side chain contains two nitrogen atoms, one of which (the τ-nitrogen) is nucleophilic and can interfere with reactions. Protecting this nitrogen is often necessary. The trityl (Trt) group is a bulky protecting group that effectively shields the imidazole ring. The 2-mesitylenesulfonyl (Mts) group has also been used successfully. mdpi.com

Carboxyl Group Activation: To facilitate reduction, the carboxylic acid is often converted to a more reactive derivative, such as a methyl ester or ethyl ester , by reacting d-histidine with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride in methanol). pucrs.br

A typical synthetic sequence involves the protection of the amino and imidazole groups of d-histidine, followed by the esterification of the carboxyl group. This protected intermediate, such as Nα-Boc-Nτ-Trt-d-histidine methyl ester , is then reduced. The reduction of the ester to the alcohol yields the protected d-histidinol intermediate. The final step is the deprotection, or removal of all protecting groups, to afford pure d-histidinol.

The table below outlines the common intermediates and the purpose of their derivatization.

| Intermediate | Derivatization | Reagents | Purpose |

| d-Histidine | Nα-Protection | Boc Anhydride (Boc₂O) | Prevent side reactions at the amino group. |

| Nα-Boc-d-Histidine | Nτ-Protection | Trityl Chloride (TrCl) | Protect the imidazole ring from side reactions. |

| Protected d-Histidine | Esterification | Methanol, Thionyl Chloride | Activate carboxyl group for reduction. |

| Protected d-Histidine Ester | Reduction | Sodium Borohydride (NaBH₄) | Convert ester to primary alcohol. |

| Protected d-Histidinol | Deprotection | Trifluoroacetic Acid (TFA) | Remove protecting groups to yield final product. |

Analytical and Spectroscopic Characterization of D Histidinol

Chromatographic Separation and Purification Techniques for Histidinol (B1595749) Stereoisomers (e.g., HPLC, UHPLC)

The separation of d-histidinol from its stereoisomer, l-histidinol, is a critical step that necessitates the use of specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for this purpose, particularly when employing chiral stationary phases (CSPs).

Chiral HPLC methods can effectively separate enantiomers like d- and l-histidinol. sigmaaldrich.comgoogleapis.com These methods often rely on CSPs that create a chiral environment, allowing for differential interaction with the stereoisomers. For instance, ligand-exchange chromatography, a type of HPLC, has been successfully used for the chiral separation of various amino acids and their derivatives. nih.gov The separation of stereoisomers can be influenced by several factors, including the mobile phase composition, pH, and temperature. nih.govmdpi.com For example, in the chiral resolution of histidine, the pH of the mobile phase and the concentration of additives like MgCl2 were found to be critical parameters. nih.gov

UHPLC, an advancement over traditional HPLC, utilizes columns with smaller particle sizes (sub-2 micron), which operate at higher pressures. chromatographytoday.com This results in increased resolution, sensitivity, and faster analysis times. chromatographytoday.comcore.ac.uk UHPLC systems are particularly advantageous for complex biological samples where high-throughput analysis is often required. core.ac.ukda.gov.ph The choice of the column is crucial; for instance, hydrophilic interaction chromatography (HILIC) columns are suitable for separating polar compounds like amino acids and their derivatives, including histidinol. princeton.edujocpr.comfrontiersin.org

The development of a robust separation method often involves a systematic approach, starting with screening different chiral and achiral columns and optimizing the mobile phase to achieve the desired selectivity and resolution between the stereoisomers. sigmaaldrich.com

Table 1: Chromatographic Techniques for Histidinol Stereoisomer Separation

| Technique | Principle | Key Considerations |

| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to create a stereoselective environment, leading to differential retention of enantiomers. | Selection of appropriate CSP, mobile phase composition, pH, and temperature are critical for resolution. nih.govmdpi.com |

| UHPLC | Employs columns with sub-2 micron particles, operating at high pressures for enhanced resolution and speed. chromatographytoday.com | Ideal for complex mixtures and high-throughput screening. Column chemistry (e.g., HILIC) is important for polar analytes. core.ac.ukfrontiersin.org |

| Ligand-Exchange Chromatography | A type of HPLC where a metal ion (e.g., copper(II)) complexed with a chiral ligand is used to resolve enantiomers. | Effective for chiral separation of amino acids and related compounds. nih.gov |

Spectroscopic Methods for Structural Elucidation and Purity Assessment of d-Histidinol (e.g., NMR, Mass Spectrometry)

Once separated, the structural integrity and purity of d-histidinol are confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H and 13C NMR spectra reveal the connectivity of atoms within the d-histidinol molecule. tandfonline.comfoodb.ca For instance, 1H NMR can identify the protons on the imidazole (B134444) ring and the aliphatic chain, while 13C NMR provides information about the carbon skeleton. tandfonline.com In studies of metal-binding proteins involving histidinol, specialized NMR techniques like 113Cd NMR have been used to probe the interaction of the histidinol ligand with the metal center in the enzyme's active site. acs.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of d-histidinol and to assess its purity. nih.gov The exact mass of d-histidinol is 141.09021 g/mol . Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govnih.gov LC-MS, in particular, is a powerful tool as it couples the separation power of HPLC or UHPLC with the sensitive detection and identification capabilities of MS. nih.govnih.gov Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. frontiersin.org

Purity assessment is often performed by combining chromatographic and spectroscopic data. The presence of a single, sharp peak in an HPLC or UHPLC chromatogram at the expected retention time, coupled with a mass spectrum that matches the theoretical mass of d-histidinol, provides strong evidence of its purity. caymanchem.comnih.gov

Table 2: Spectroscopic Data for d-Histidinol

| Technique | Application | Key Findings |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the atomic connectivity. 1H and 13C NMR confirm the molecular structure. tandfonline.comfoodb.ca |

| Mass Spectrometry | Molecular Weight Determination & Purity Assessment | Confirms the molecular weight (exact mass: 141.09021 g/mol ). GC-MS and LC-MS are used for analysis. nih.govnih.gov |

Quantitative Analysis of d-Histidinol in Biochemical Assays and Research Samples

Accurate quantification of d-histidinol is essential for its use in biochemical assays and research. HPLC and UHPLC methods with UV or fluorescence detection are commonly used for this purpose. da.gov.phresearchgate.net

A selective and simple HPLC procedure has been developed for the determination of histidine and histidinol in biological samples, such as liver supernatant. researchgate.netnih.gov In one such method, the analytes were separated on a reversed-phase column (Mightysil RP-18 GP) and measured with UV detection without the need for derivatization. researchgate.netnih.gov This method demonstrated good recovery rates (95.7-101.6%) and low detection limits. researchgate.netnih.gov

For increased sensitivity, especially in samples with low concentrations of the analyte, pre-column derivatization with a fluorescent tag can be employed, followed by UHPLC with fluorescence detection. da.gov.ph The choice of detection method often depends on the required sensitivity and the sample matrix.

In the context of enzymatic assays, for example, measuring the activity of histidinol dehydrogenase, the quantification of histidinol (the substrate) and the resulting product is crucial. nih.gov Such assays often rely on monitoring the change in concentration of the substrate or product over time, which can be accurately measured by HPLC. researchgate.netnih.gov

Establishment of d-Histidinol as a Reference Standard in Biochemical Studies

For d-histidinol to be used reliably in biochemical studies, it must be established as a reference standard. This involves thorough characterization of its identity, purity, and concentration. The analytical methods described in the preceding sections are all crucial for this process.

A reference standard of d-histidinol should have a well-documented purity, typically determined by a combination of chromatographic and spectroscopic techniques. caymanchem.comapexbt.com Its concentration in solution must be accurately known, often determined by weighing a precise amount of the high-purity solid and dissolving it in a known volume of solvent.

In biochemical studies, such as enzyme kinetics or inhibitor screening, d-histidinol as a reference standard is used to create calibration curves for the quantification of the analyte in unknown samples. researchgate.net It also serves as a positive control or a substrate in enzymatic reactions. acs.org For example, in studies of histidinol dehydrogenase, d-histidinol is used as the substrate to measure the enzyme's activity. acs.orgnih.gov The specificity of assays can also be confirmed using the reference standard; for instance, an ELISA kit for L-histidine showed no significant cross-reactivity with L-histidinol, confirming the assay's specificity. immusmol.com

The availability of a well-characterized d-histidinol reference standard is fundamental for ensuring the accuracy, reproducibility, and validity of biochemical research findings.

Research Applications of Histidinol and Its Derivatives As Biochemical Probes

Investigation of Protein Synthesis Regulation via Histidinol (B1595749) Analogs

Histidinol is widely utilized as a biochemical probe to study the intricate regulation of protein synthesis. By acting as a histidine antagonist, it allows researchers to manipulate and observe the consequences of reduced histidine availability for translation.

A primary mechanism by which histidinol affects protein synthesis is through the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA). researchgate.netnih.gov This aminoacylation is the crucial first step in incorporating histidine into a growing polypeptide chain. researchgate.net Histidinol, as a structural analog of histidine, binds to the active site of HisRS but cannot be activated and transferred to tRNA, effectively halting the process. pnas.orgnih.gov

Table 1: Inhibition Constants (Kᵢ) of Histidinol for Histidyl-tRNA Synthetase (HisRS) This table presents the reported inhibition constants for histidinol against HisRS from different biological sources and reaction steps.

| Biological Source | Reaction Studied | Apparent Kᵢ (M) | Reference |

|---|---|---|---|

| Human HeLa Cells | Pyrophosphate-ATP Exchange | 4 x 10⁻⁷ | researchgate.net |

| Human HeLa Cells | Overall tRNA Charging | 3 x 10⁻⁶ | researchgate.net |

| Escherichia coli | Pyrophosphate Exchange | 3.5 x 10⁻⁵ | pnas.org |

By inhibiting HisRS, histidinol provides a reversible method to arrest protein synthesis in cultured cells, allowing for the study of its downstream regulatory effects. researchgate.netnih.gov In cultured human cells, a concentration of 0.1 mM L-histidinol can inhibit protein synthesis by 50% when the medium contains 0.005 mM histidine. researchgate.net Similarly, the addition of L-histidinol to cultures of mouse L-929 cells leads to a total and readily reversible inhibition of protein synthesis. nih.gov

Table 2: Effects of L-Histidinol on Macromolecule Synthesis in Cultured Cells This table summarizes the observed effects of L-histidinol on various cellular processes and synthesis rates.

| Cell Type | Histidinol Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human HeLa Cells | 0.1 mM | 50% inhibition of protein synthesis | researchgate.net |

| Mouse L-929 Cells | Not specified | Total, reversible inhibition of protein synthesis | nih.gov |

| Mouse L Cells | Not specified | Specific inhibition of protein and rRNA synthesis | nih.gov |

| CHO Cells | Varied | Reduction of charged tRNA(His) from 46% to 35% causes protein synthesis rate to drop from 90% to 30% | nih.gov |

Competitive Inhibition of Histidyl-tRNA Synthetase

Development of Enzyme Inhibitors Targeting Histidinol Dehydrogenase (HisD)

The enzyme L-histidinol dehydrogenase (HisD) represents an attractive target for the development of novel inhibitors, including those based on the structure of its substrate, histidinol.

HisD is a metalloenzyme containing zinc (Zn²⁺) that catalyzes the final two steps in the biosynthesis of L-histidine: the sequential, NAD⁺-dependent oxidation of L-histidinol to L-histidinaldehyde, and then to L-histidine. nih.govbenthamdirect.comresearchgate.net The rational design of potent HisD inhibitors is heavily reliant on understanding the enzyme's three-dimensional structure and catalytic mechanism. nih.govnih.gov

X-ray crystallography has provided high-resolution structures of HisD from various organisms, including Brucella suis and Medicago truncatula. nih.govosti.gov These structural studies have revealed key features of the active site, the binding modes of the substrate and NAD⁺ cofactor, and the conformational changes that occur during catalysis. osti.govamanote.com For instance, the crystal structure of a B. suis HisD mutant in complex with a nanomolar inhibitor provided the first structural foundation for designing potent anti-Brucella agents. researchgate.netnih.gov Similarly, docking analyses and structure-based design have been successfully used to develop novel inhibitors against HisD from the fungus Geotrichum candidum. nih.gov This knowledge of the enzyme's architecture allows for the computational and chemical design of molecules that can specifically bind to and block the active site. nih.govnih.gov

The histidine biosynthesis pathway, and specifically the HisD enzyme, is an excellent target for antimicrobial and herbicide development because this pathway is essential for bacteria, fungi, plants, and archaebacteria, but it is absent in mammals. nih.govbenthamdirect.comamanote.comresearchgate.net This metabolic difference allows for the development of selective inhibitors that could be effective against pathogens or weeds with potentially low toxicity to humans. researchgate.net

HisD has been identified as a crucial enzyme for the survival and virulence of several significant pathogens. nih.govresearchgate.net For example, it is essential for the intramacrophagic replication of Brucella suis, the causative agent of brucellosis, and has been identified as a potential drug target in Mycobacterium tuberculosis. nih.govresearchgate.net Targeting HisD with substrate analogs has been shown to abolish the multiplication of B. suis in human macrophages. researchgate.netresearchgate.net The pathway is also a validated target for herbicides, and inhibitors of other enzymes in the pathway, such as 3-amino-1,2,4-triazole, are known to be effective. researchgate.netplos.org Research has also explored targeting the histidine pathway in the protozoan parasite Acanthamoeba. plos.org The essential role of HisD in a wide range of organisms makes it a promising target for broad-spectrum antimicrobial and herbicidal agents. researchgate.netresearchgate.net

Table 3: Organisms in Which Histidinol Dehydrogenase (HisD) is an Investigated Drug Target This table lists various organisms where the HisD enzyme is being explored as a target for developing new antimicrobial or herbicidal agents.

| Organism Type | Species | Therapeutic Area | Reference |

|---|---|---|---|

| Bacteria | Brucella suis | Antibacterial | nih.govresearchgate.netresearchgate.net |

| Bacteria | Mycobacterium tuberculosis | Antibacterial | nih.govresearchgate.net |

| Fungi | Geotrichum candidum | Antifungal | nih.govresearchgate.netresearchgate.net |

| Plants | General | Herbicide | amanote.comresearchgate.net |

| Protozoa | Acanthamoeba spp. | Antiprotozoal | plos.org |

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of HisD inhibitors. These studies involve synthesizing a series of histidinol analogs and other chemical scaffolds and evaluating how systematic changes in their molecular structure affect their ability to inhibit the enzyme.

Research on Brucella suis has shown that targeting HisD with substrate analogues can effectively inhibit the growth of the pathogen. researchgate.net In the pursuit of antifungal agents, SAR studies have been conducted on inhibitors of HisD from Geotrichum candidum. researchgate.netresearchgate.net A successful screening of substrate analog inhibitors led to the identification of antifungal compounds with IC₅₀ values in the micromolar range. researchgate.netresearchgate.net Based on docking analysis of these initial hits, new compounds were designed that proved to be potent inhibitors, with one showing an IC₅₀ value as low as 3.17 µM. nih.gov These studies help to map the chemical features required for effective binding to the HisD active site, guiding the development of more effective drugs. nih.govresearchgate.net

Table 4: Examples of Histidinol Dehydrogenase (HisD) Inhibitors This table provides examples of compounds identified as inhibitors of HisD and their reported inhibitory concentrations.

| Target Organism | Inhibitor | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Geotrichum candidum | D-Histidine (B556032) | 10.8 µM | researchgate.net |

| Geotrichum candidum | Designed triazole-based compound | 3.17 µM | nih.gov |

Exploration of HisD as a Target for Antimicrobial and Herbicide Research

Utilization of Histidinol in Genetic and Biochemical Mutant Studies

Histidinol, a precursor in the biosynthesis of histidine, has been a valuable tool in the selection and characterization of genetic and biochemical mutants, particularly in microorganisms like Salmonella typhimurium and the yeast Saccharomyces cerevisiae. Its utility stems from its role as a poor source of histidine for certain auxotrophic mutants and its ability to act as a selective agent to isolate specific types of mutations. ucdavis.edu

A primary application of histidinol is in the selection of mutants with altered regulation of the histidine (his) operon. In S. typhimurium, histidine auxotrophs are typically unable to grow on a minimal medium, but some can utilize L-histidinol as a histidine source. ucdavis.edu However, growth on histidinol creates a state of histidine starvation because the conversion of histidinol to histidine is the final step in the biosynthetic pathway. ucdavis.edu This condition of histidine limitation leads to the derepression of the his operon. ucdavis.edu

Researchers have exploited this phenomenon to select for secondary mutations. For instance, certain his mutants that are sensitive to cold when grown on histidinol can be used to select for revertants. ucdavis.edu When plated on histidinol at a lower temperature (30°C), a high frequency of revertant colonies arises. ucdavis.edu A significant percentage of these phenotypic revertants carry new mutations in the hisG gene, which encodes the first enzyme of the histidine biosynthetic pathway. ucdavis.edu This selection method has been instrumental in genetic studies of the hisG gene and the control region of the his operon. ucdavis.edu

The selection process is often linked to an acquired adenine (B156593) requirement. Under conditions of his operon derepression caused by growth on histidinol, some his mutants become adenine auxotrophs. ucdavis.edu It is believed that the uncontrolled activity of the his operon leads to a depletion of the cell's adenine pool. ucdavis.edu Therefore, selecting for revertants that no longer require adenine for growth on histidinol can yield mutants with reduced hisG expression. ucdavis.edu

Table 1: Selection of hisG Mutants in Salmonella typhimurium using Histidinol

| Parent Strain (Genotype) | Selection Condition | Phenotype of Selected Revertants | Frequency of Reversion | Percentage of Revertants with new hisG mutation | Reference |

| hisF645 (deletion mutant) | Plated on histidinol at 30°C | Adenine prototrophy (Ade+) | 5.2 x 10⁻⁵ per cell plated | 23% (22/97) | ucdavis.edu |

| hisB mutant | Plated on histidinol at 30°C | Adenine prototrophy (Ade+) | Similar high frequency | Data not specified | ucdavis.edu |

By selecting for mutants that can grow on a medium containing histidinol instead of histidine, researchers could isolate strains where the fusion protein was mislocalized to the cytoplasm. semanticscholar.org This mislocalization could be due to mutations affecting the signal sequence or defects in the cellular machinery responsible for targeting proteins to the endoplasmic reticulum. semanticscholar.org This powerful selection strategy led to the identification of genes crucial for protein translocation into the endoplasmic reticulum. lifescied.org

Table 2: Use of Histidinol in Yeast Secretory Pathway Mutant Hunt

| Experimental Setup | Expected Phenotype | Selection Condition | Phenotype of Selected Mutants | Implication | Reference |

| his4Δ yeast expressing a signal sequence-histidinol dehydrogenase fusion protein | Histidine auxotroph (His⁻) | Growth on medium with histidinol instead of histidine | Growth on histidinol (Histidinol⁺) | Mislocalization of the fusion protein to the cytoplasm, indicating a defect in the secretory pathway. | lifescied.orgsemanticscholar.org |

Furthermore, histidinol has been instrumental in studying the function and conservation of the histidinol dehydrogenase enzyme itself. nih.govpnas.org For example, a cDNA clone from cabbage encoding histidinol dehydrogenase was expressed in an E. coli strain with a deletion in its his operon. nih.govpnas.org The ability of this engineered E. coli to grow in the presence of histidinol confirmed the functionality of the plant-derived enzyme in a microbial system, demonstrating the structural and functional conservation of this enzyme across different kingdoms. nih.govpnas.org

The resistance or sensitivity to histidinol, especially in combination with other histidine analogs, continues to be a valuable marker in genetic crosses and for characterizing regulatory mutants in various organisms. frenoy.eunih.gov For instance, the growth response to histidinol can help differentiate between various his mutants, such as distinguishing hisP mutants from wild-type or other mutant strains in S. typhimurium. marquette.edu

Evolutionary and Comparative Biochemistry of Histidinol Metabolism

Conservation and Divergence of Histidinol (B1595749) Biosynthesis Enzymes Across Life Domains (Bacteria, Archaea, Fungi, Plants)

The biosynthesis of histidine, an essential amino acid, is a remarkably ancient and conserved metabolic pathway, present in organisms across the three domains of life: Bacteria, Archaea, and Eukarya (Fungi and Plants). researchgate.netnih.gov This suggests that the pathway was likely established before the divergence of these domains, in the last universal common ancestor (LUCA). uni-regensburg.de The fundamental series of ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine is largely the same in all organisms that synthesize it. researchgate.netnih.govnih.gov This conservation provides a compelling example of the unity of biochemistry. researchgate.net

Bacteria: In many bacteria, such as Escherichia coli and Salmonella typhimurium, the genes for histidine biosynthesis (his genes) are clustered together in a single, compact operon (hisGDC[NB]HAF[IE]). mdpi.comnih.gov This organization allows for coordinated regulation of all the genes in the pathway. uwaterloo.ca Within this operon, some genes are fused, encoding bifunctional or multifunctional enzymes. For instance, hisD codes for a bifunctional protein that catalyzes the last two steps of the pathway, while hisB encodes a protein with both imidazole-glycerol-phosphate dehydratase and histidinol-phosphate phosphatase activities. uwaterloo.caunifi.it The hisH and hisF gene products form a heterodimer to catalyze a single reaction. uwaterloo.ca

However, this operon structure is not universal among bacteria. Analysis of the Bacteroidota-Rhodothermota-Balneolota-Chlorobiota superphylum reveals a variety of his gene organizations, from compact operons to scattered genes (regulons), suggesting that the ancestral state in this group may have been dispersed genes that later assembled into operons. mdpi.com Furthermore, the enzyme ATP-phosphoribosyltransferase (HisG), which catalyzes the first step, exists in two forms: a long form (HisGL) and a short form (HisGS), with the latter lacking a C-terminal regulatory domain. mdpi.com

A notable exception to the general conservation of histidine biosynthesis enzymes is the histidinol-phosphate phosphatase (HolPase). In bacteria, at least three non-homologous types of HolPases with distinct protein folds have been identified, indicating a more complex and recent evolutionary history for this particular enzymatic step. uni-regensburg.denih.gov For example, in enteric bacteria like E. coli, the HolPase function is part of the bifunctional HisB enzyme, belonging to the DDDD superfamily. oup.com In contrast, Actinobacteria like Streptomyces coelicolor and Corynebacterium glutamicum, as well as Mycobacterium tuberculosis, possess a monofunctional HolPase that belongs to the inositol (B14025) monophosphatase (IMPase) family. oup.comresearchgate.net

Archaea: Archaea also synthesize histidine, and the pathway is generally conserved. researchgate.netnih.gov Similar to some bacteria, archaeal genomes can feature both monofunctional and bifunctional enzymes. For instance, imidazole-glycerol-phosphate dehydratases (IGPDs) in Archaea are typically monofunctional. unifi.it The evolution of the histidinol-phosphate phosphatase (HolPase) in Archaea also shows divergence. A distinct type of HolPase from the HAD superfamily has been identified in archaea like Nitrosopumilus maritimus and Thermococcus onnurineus. uni-regensburg.de

Fungi: In fungi, such as Saccharomyces cerevisiae, the genes for histidine biosynthesis are not typically organized in operons but are found at different locations in the genome. uwaterloo.ca A key feature in many fungi is the presence of multifunctional enzymes arising from gene fusion events. For example, the HIS4 gene in S. cerevisiae encodes a trifunctional protein with phosphoribosyl-ATP phosphohydrolase, phosphoribosyl-AMP cyclohydrolase, and histidinol dehydrogenase activities. bioone.orgnih.gov The HIS7 gene is another example of a bifunctional gene resulting from the fusion of hisH and hisF. mdpi.com The histidinol dehydrogenase (HDH) in higher fungi is one of three enzymatic activities encoded by a tri-functional his gene. researchgate.net

Plants: The histidine biosynthetic pathway in plants occurs in the chloroplasts, with the necessary enzymes encoded by nuclear genes. ichb.pl These genes, designated HISN1-8, are located separately in the genome, not in an operon. ichb.pl Similar to other domains, plants exhibit bifunctional enzymes, such as HISN2, HISN4, and HISN8. ichb.pl The evolution of the plant pathway has been shaped by gene duplication, fusion, and elongation. ichb.pl For instance, the HISN1, HISN5, HISN6, and HISN7 genes have undergone duplication in Arabidopsis thaliana. ichb.pl

The identity of the histidinol-phosphate phosphatase (HPP) in plants was elusive for some time. It was eventually discovered that a member of the myo-inositol monophosphatase (IMP) family, specifically IMPL2 in Arabidopsis thaliana, possesses HPP activity. bioone.orgoup.com This plant-type HPP shares no homology with the two other known HPP superfamilies found in prokaryotes, highlighting a case of convergent evolution for this enzymatic step. nih.gov

Table 1: Conservation and Divergence of Histidinol Biosynthesis Enzymes

| Life Domain | Key Features of Histidinol Biosynthesis Enzymes | Examples of Enzyme/Gene Variations |

|---|---|---|

| Bacteria | Often organized in compact his operons. mdpi.com Presence of both monofunctional and bifunctional/multifunctional enzymes. unifi.it |

Bifunctional hisD and hisB in E. coli. uwaterloo.caunifi.it Heterodimeric HisH/HisF. uwaterloo.ca Long (HisGL) and short (HisGS) forms of ATP-phosphoribosyltransferase. mdpi.com Multiple, non-homologous types of histidinol-phosphate phosphatase (HolPase). uni-regensburg.denih.gov |

| Archaea | Conserved pathway. researchgate.netnih.gov Presence of monofunctional enzymes like imidazole-glycerol-phosphate dehydratase (IGPD). unifi.it | Divergent histidinol-phosphate phosphatase (HolPase) from the HAD superfamily. uni-regensburg.de |

| Fungi | Genes are generally not in operons. uwaterloo.ca Presence of multifunctional enzymes due to gene fusion. nih.gov | Trifunctional HIS4 gene in S. cerevisiae. bioone.orgnih.gov Bifunctional HIS7 gene. mdpi.com |

| Plants | Pathway located in chloroplasts, enzymes encoded by nuclear genes. ichb.pl Genes are not in an operon. ichb.pl Presence of bifunctional enzymes. ichb.pl | Gene duplication of HISN genes in Arabidopsis thaliana. ichb.pl Unique plant-type histidinol-phosphate phosphatase (IMPL2) from the IMPase family. bioone.orgoup.com |

Gene Organization and Fusion Events in Histidine Biosynthesis Operons

The organization of genes for histidine biosynthesis provides a fascinating case study in microbial evolution, showcasing a spectrum from scattered individual genes to highly structured operons. mdpi.com These arrangements, along with gene fusion events, have played a pivotal role in shaping the efficiency and regulation of this essential metabolic pathway. researchgate.netunifi.it

In many bacteria, particularly in enterobacteria like Escherichia coli and Salmonella enterica, the histidine biosynthesis genes are organized into a single, compact operon. mdpi.comnih.gov The canonical his operon in these organisms is hisGDC[NB]HAF[IE], where eight adjacent genes encode the complete set of enzymes required for the ten-step pathway. researchgate.netmdpi.com This clustering facilitates the coordinate expression of all the pathway's enzymes, allowing for a rapid and efficient response to the cellular demand for histidine. uwaterloo.ca The evolution of such operons is thought to occur through a progressive clustering of biosynthetic genes, which can then be transferred horizontally as a single unit. nih.govresearchgate.net

A significant feature of the his operon is the presence of fused genes that encode bifunctional or even trifunctional enzymes. unifi.it These fusion events represent a key molecular mechanism in the evolution of the pathway. nih.gov Some notable examples of gene fusions in histidine biosynthesis include:

hisIE : The hisI and hisE genes, which encode phosphoribosyl-AMP cyclohydrolase and phosphoribosyl-ATP phosphohydrolase respectively, are fused in some microorganisms to form a bifunctional gene. mdpi.com The phylogenetic distribution of this fusion is complex, suggesting it may have occurred independently multiple times in different lineages (convergent evolution), and has also been spread through horizontal gene transfer. mdpi.comnih.gov In E. coli, the fused gene is referred to as hisI. researchgate.net

hisNB : In some γ-proteobacteria, the genes for histidinol-phosphate phosphatase (HOL-Pase) and imidazole-glycerol-phosphate dehydratase (IGPD) are fused. mdpi.comnih.gov This hisNB fusion appears to have originated within the γ-proteobacteria and was subsequently transferred to other bacterial groups, including Campylobacter species and some bacteria from the CFB group, often as part of a transfer of the entire his operon. nih.gov

hisD : The hisD gene product, L-histidinol dehydrogenase, is a bifunctional enzyme that catalyzes the final two steps of histidine biosynthesis. This bifunctionality appears to be a universal property, and the hisD sequence is well-conserved across bacteria, fungi, and plants. unifi.itmdpi.com

hisH and hisF (HIS7) : In eukaryotes, the hisH and hisF genes, which in bacteria often encode subunits of a heterodimeric enzyme, are fused to form the bifunctional HIS7 gene. mdpi.comnih.gov This fusion event likely occurred in the common ancestor of all eukaryotes or was acquired via horizontal gene transfer from a prokaryote where the fusion had already taken place. mdpi.com Interestingly, this fused HIS7 gene has also been transferred to some δ-proteobacteria. nih.gov

HIS4 : In fungi like Saccharomyces cerevisiae, a trifunctional gene known as HIS4 exists. It is the result of a fusion between genes homologous to the bacterial hisI, hisE, and hisD. bioone.orgnih.gov

The organization of his genes is not uniform across all bacteria. For example, in the Bacteroidota-Rhodothermota-Balneolota-Chlorobiota superphylum, the his genes can be found in various arrangements, including more or less compact operons, sub-operons, or as scattered genes in regulons. mdpi.com This diversity suggests that in the common ancestor of this group, the genes were likely dispersed and that different evolutionary pressures have driven the assembly of these genes into operons in various lineages. mdpi.com

Table 2: Gene Fusion Events in Histidine Biosynthesis

| Fused Gene/Enzyme | Component Genes/Functions | Organism(s) / Domain | Reference(s) |

|---|---|---|---|

hisIE / hisI |

hisI (phosphoribosyl-AMP cyclohydrolase) + hisE (phosphoribosyl-ATP phosphohydrolase) |

Various bacteria, including E. coli | researchgate.netmdpi.comnih.gov |

hisNB |

hisN (histidinol-phosphate phosphatase) + hisB (imidazole-glycerol-phosphate dehydratase) |

γ-proteobacteria, Campylobacter, CFB group bacteria | mdpi.comnih.gov |

hisD |

L-histidinol dehydrogenase (catalyzes two steps) | Universal (Bacteria, Fungi, Plants) | unifi.itmdpi.com |

HIS7 |

hisH + hisF (imidazole glycerol (B35011) phosphate (B84403) synthase subunits) |

Eukarya, some δ-proteobacteria | mdpi.comnih.gov |

HIS4 |

hisI homolog + hisE homolog + hisD homolog |

Fungi (e.g., S. cerevisiae) | bioone.orgnih.gov |

Q & A